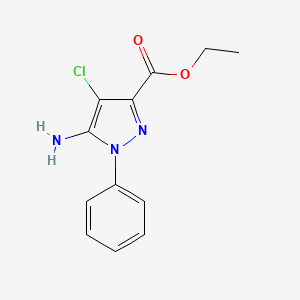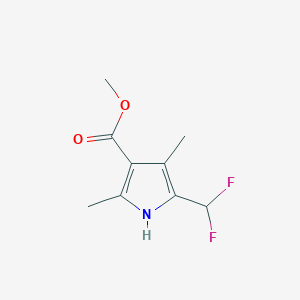
1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid group at the 3-position. The difluoromethyl and dimethyl groups are then introduced through selective substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The difluoromethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the dimethyl groups may affect its binding affinity and selectivity.
Comparison with Similar Compounds
- 1H-Pyrrole-3-carboxylic acid, 5-(3-pyridinyl)-, methyl ester
- 1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-4-methoxy-, methyl ester
- 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester
Comparison: Compared to these similar compounds, 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester is unique due to its specific substitution pattern. The presence of both difluoromethyl and dimethyl groups can significantly alter its chemical reactivity, stability, and potential applications. For instance, the difluoromethyl group can enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design.
This detailed overview highlights the significance of this compound in various fields of research and industry. Its unique chemical structure and properties make it a compound of interest for further study and application.
Properties
CAS No. |
2149601-23-8 |
|---|---|
Molecular Formula |
C9H11F2NO2 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 5-(difluoromethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H11F2NO2/c1-4-6(9(13)14-3)5(2)12-7(4)8(10)11/h8,12H,1-3H3 |
InChI Key |
SBOFNSDGDGRCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


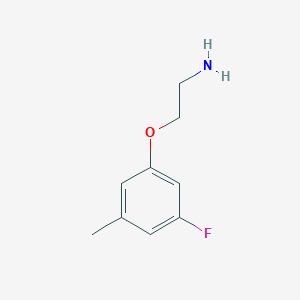

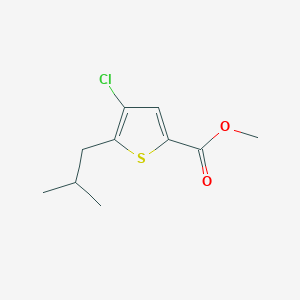

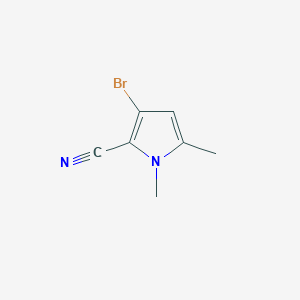
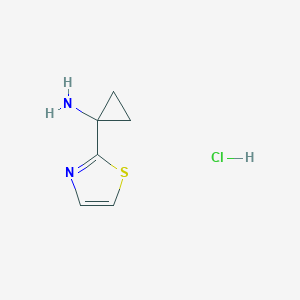
![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)
![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
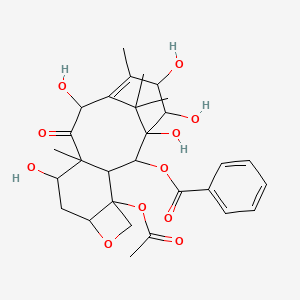

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)
